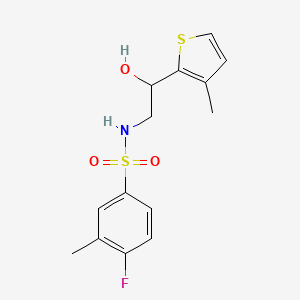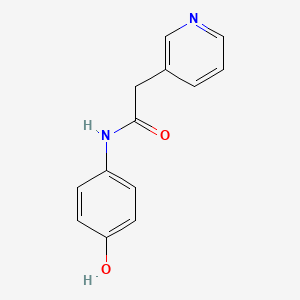![molecular formula C15H25N3O B3014054 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine CAS No. 879644-22-1](/img/structure/B3014054.png)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine interacts with its target, the α1-AR, as an antagonist . It binds to these receptors, preventing the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine from activating them .
Biochemical Pathways
The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine’s action primarily involve the inhibition of α1-ARs. This inhibition can potentially alter the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Action Environment
These changes can form pharmacologically active metabolites , suggesting that metabolic factors could influence the compound’s action.
Méthodes De Préparation
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.
Biology: The compound is investigated for its potential effects on neurological conditions.
Medicine: Research includes its potential therapeutic applications in treating conditions like cardiac hypertrophy, hypertension, and depression.
Industry: It may be used in the development of new pharmaceuticals
Comparaison Avec Des Composés Similaires
Similar compounds include trazodone, naftopidil, and urapidil, which are also arylpiperazine-based alpha1-adrenergic receptor antagonists. Compared to these compounds, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine exhibits unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research .
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,12-16)18-10-8-17(9-11-18)13-6-4-5-7-14(13)19-3/h4-7H,8-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABYBPODRULLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)
![N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B3013972.png)
![7-Fluoro-2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3013975.png)

![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-enamide](/img/structure/B3013979.png)



![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B3013984.png)



![ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate](/img/structure/B3013991.png)
![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)
